N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as CBM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. CBM-3 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their biological activities, particularly as inhibitors of carbonic anhydrase and as potential therapeutic agents for cancer and cardiovascular diseases. The modification of the benzothiazole and sulfonyl functional groups has led to the discovery of compounds with significant pharmacological properties. For instance, derivatives have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines, demonstrating potential as anticancer agents (Ö. Yılmaz et al., 2015). Additionally, other research has focused on the development of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides with class III antiarrhythmic activity, highlighting their potential in treating cardiovascular diseases (J. Ellingboe et al., 1992).
Organic Synthesis and Chemical Methodologies
In organic synthesis, the molecule has been used as a key intermediate or structural motif in the synthesis of complex molecules. For example, its derivatives have been applied in the synthesis of thiadiazolobenzamide and its Ni and Pd complexes, showcasing the versatility of the benzothiazole moiety in coordinating with metals and forming complexes with potential catalytic applications (F. Adhami et al., 2012).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMFSMBOJPMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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